

# Application Note: Spectrophotometric Analysis of Food Red 5 in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Red 5	
Cat. No.:	B1172331	Get Quote

### Introduction

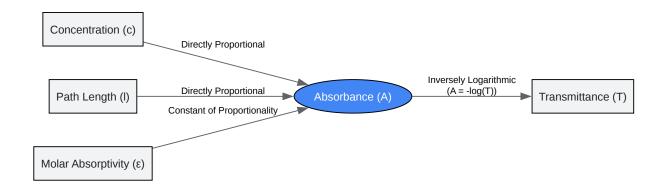
Food **Red 5**, also known as Ponceau 4R, Cochineal Red A, or Brilliant Scarlet, is a synthetic azo dye widely used in the food and beverage industry to impart a vibrant red color.[1] Its chemical name is trisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate.[2][3] Given its widespread use, accurate and reliable quantification of Food **Red 5** in various products is crucial for quality control and regulatory compliance.

This application note provides a detailed protocol for the determination of Food **Red 5** in solutions using UV-Vis spectrophotometry. This method is based on the principle that the concentration of a light-absorbing solute is directly proportional to the absorbance of the solution at a specific wavelength.

### **Principle of the Method**

The quantitative analysis of Food **Red 5** is based on Beer-Lambert's Law, which states a linear relationship between the absorbance and the concentration of an absorbing species. The absorbance of a solution containing Food **Red 5** is measured at its wavelength of maximum absorbance (λmax), which is approximately 507 nm.[4][5] By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of Food **Red 5** in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.





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Caption: Beer-Lambert Law Relationship

# **Experimental Protocols Reagents and Materials**

- Food Red 5 (Ponceau 4R) analytical standard
- Distilled or deionized water
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

## **Preparation of Standard Solutions**

3.2.1. Stock Standard Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of Food **Red 5** analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of distilled water and then dilute to the mark with distilled water. Mix the solution thoroughly. This stock solution should be stored in a dark, cool place.



3.2.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with distilled water in 10 mL volumetric flasks, as described in the table below.

Working Standard	Volume of Stock Solution (mL)	Final Volume (mL)	Final Concentration (µg/mL)
1	0.5	10	5
2	1.0	10	10
3	2.0	10	20
4	3.0	10	30
5	4.0	10	40

### **Sample Preparation**

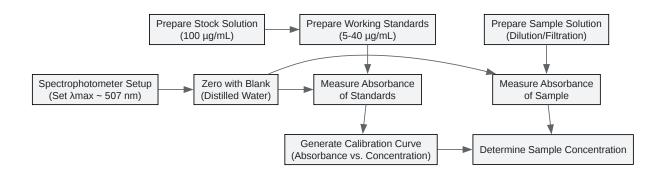
- 3.3.1. Simple Aqueous Solutions: If the sample is a clear aqueous solution with an expected concentration within the linear range of the assay, it can be analyzed directly. If the concentration is expected to be high, dilute the sample gravimetrically or volumetrically with distilled water to bring it within the calibration range.
- 3.3.2. Beverage Samples: For carbonated beverages, first degas the sample by sonication or gentle stirring. For colored beverages, a dilution step is necessary. Accurately pipette a known volume of the beverage (e.g., 1 mL) into a volumetric flask (e.g., 50 mL) and dilute with distilled water. Further dilutions may be necessary to bring the absorbance into the optimal range of the spectrophotometer (typically 0.2 0.8). If the sample contains suspended solids, centrifuge and filter the supernatant before dilution.

### **Spectrophotometric Measurement**

- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the wavelength to scan from 400 nm to 700 nm to determine the  $\lambda$ max.
- Use distilled water as a blank to zero the spectrophotometer.



- Measure the absorbance of one of the working standard solutions (e.g., 20 µg/mL) across
  the wavelength range to confirm the λmax of Food Red 5, which should be around 507 nm.
- Set the spectrophotometer to measure the absorbance at the determined λmax.
- Re-zero the instrument with the distilled water blank.
- Measure the absorbance of each of the working standard solutions and the prepared sample solutions.



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Caption: Spectrophotometric Analysis Workflow

## Data Presentation Calibration Data

A typical calibration curve for Food **Red 5** is generated by plotting the absorbance at  $\lambda$ max versus the concentration of the standard solutions. The resulting plot should be linear, with a correlation coefficient (R<sup>2</sup>) greater than 0.999.



Concentration (μg/mL)	Absorbance at 507 nm (AU)
5	[Example Absorbance 1]
10	[Example Absorbance 2]
20	[Example Absorbance 3]
30	[Example Absorbance 4]
40	[Example Absorbance 5]

### **Method Validation Parameters**

The performance of the spectrophotometric method for the analysis of Food **Red 5** can be characterized by the following parameters.

Parameter	Typical Value	Reference
Wavelength of Maximum Absorbance (λmax)	507 - 508 nm	[4]
Linearity Range	3 - 40 μg/mL	[6]
Correlation Coefficient (R²)	> 0.999	
Limit of Detection (LOD)	0.025 - 0.825 μg/mL	[5][6]
Limit of Quantification (LOQ)	0.075 - 2.50 μg/mL	[5][6]
Recovery	96 - 105%	[7]

### Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and cost-effective approach for the quantitative analysis of Food **Red 5** in various solutions. The method demonstrates good linearity and sensitivity, making it suitable for routine quality control applications in the food and beverage industry. For complex matrices with potential interfering substances, sample preparation techniques such as solid-phase extraction or cloud point extraction may be required to ensure accurate results.



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- To cite this document: BenchChem. [Application Note: Spectrophotometric Analysis of Food Red 5 in Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172331#spectrophotometric-analysis-of-food-red-5-in-solutions]

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